N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide

Fragment-based drug discovery Structure-activity relationship Molecular recognition

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide is a synthetic small-molecule amide (C₁₂H₁₄FNO₃, MW 239.24 g/mol) that combines a tetrahydrofuran-3-carboxamide core with a 4‑fluoro‑3‑methoxyphenyl ring. The oxolane (tetrahydrofuran) ring introduces conformational constraint and hydrogen‑bond acceptor character, while the fluoro‑methoxy substitution pattern on the phenyl ring simultaneously modulates electron density, lipophilicity, and metabolic soft spots.

Molecular Formula C12H14FNO3
Molecular Weight 239.246
CAS No. 2320419-62-1
Cat. No. B2890902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide
CAS2320419-62-1
Molecular FormulaC12H14FNO3
Molecular Weight239.246
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2CCOC2)F
InChIInChI=1S/C12H14FNO3/c1-16-11-6-9(2-3-10(11)13)14-12(15)8-4-5-17-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)
InChIKeyWCVKJMXPUPZIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide (CAS 2320419-62-1): A Structurally Differentiated Oxolane-3-Carboxamide Building Block for Fragment-Based and Medicinal Chemistry Sourcing


N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide is a synthetic small-molecule amide (C₁₂H₁₄FNO₃, MW 239.24 g/mol) that combines a tetrahydrofuran-3-carboxamide core with a 4‑fluoro‑3‑methoxyphenyl ring. The oxolane (tetrahydrofuran) ring introduces conformational constraint and hydrogen‑bond acceptor character, while the fluoro‑methoxy substitution pattern on the phenyl ring simultaneously modulates electron density, lipophilicity, and metabolic soft spots. The compound is commercially supplied at ≥98% purity by vendors such as Leyan (Cat. 2283759) and catalogued in chemical databases including chemsrc .

Why Closely Related Oxolane-3-Carboxamide Analogs Cannot Be Interchanged with N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide


The oxolane‑3‑carboxamide core is a common scaffold, but the aniline‑side substitution pattern exerts a dominant effect on molecular recognition, physicochemical properties, and metabolic stability. In fragment‑based and medicinal chemistry programs, even minor changes in the aryl substitution pattern can shift binding affinity by orders of magnitude or introduce off‑target liabilities. Specifically, the combination of a fluorine atom at the 4‑position and a methoxy group at the 3‑position creates a unique electronic profile that is absent in mono‑substituted analogs (e.g., N‑(4‑fluorophenyl)‑ or N‑(3‑methoxyphenyl)‑oxolane‑3‑carboxamide) [1]. Furthermore, the oxolane (five‑membered) ring confers distinctly different conformational preferences and lipophilicity compared to the analogous oxane (six‑membered) derivative N‑(4‑fluoro‑3‑methoxyphenyl)oxane‑2‑carboxamide . The quantitative evidence below demonstrates where these structural differences translate into measurable property advantages.

Quantitative Evidence Guide: Measurable Differentiation of N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide from Structural Neighbors


Structural Uniqueness: Dual Fluoro-Methoxy Substitution Pattern Versus Mono-Substituted Oxolane-3-Carboxamide Analogs

The target compound is the only commercially available oxolane‑3‑carboxamide that simultaneously bears both a fluorine at the 4‑position and a methoxy group at the 3‑position of the phenyl ring. Mono‑substituted analogs such as N‑(4‑fluorophenyl)oxolane‑3‑carboxamide and N‑(3‑methoxyphenyl)oxolane‑3‑carboxamide lack this dual substitution pattern, which is known in medicinal chemistry to impart orthogonal electronic effects (σ‑electron‑withdrawing fluorine + π‑electron‑donating methoxy) that can fine‑tune binding to protein targets [1]. The combined Hammett σₚ (F) ≈ 0.06 and σₘ (OMe) ≈ 0.12 create a net electronic environment not achievable with either group alone. This structural differentiation is critical for fragment libraries where each vector must provide distinct interaction potential for fragment growth.

Fragment-based drug discovery Structure-activity relationship Molecular recognition

Physicochemical Differentiation: Estimated Lipophilicity (logP) Shift Relative to the Parent Oxolane‑3‑Carboxamide Core

The parent oxolane‑3‑carboxamide (C₅H₉NO₂, MW 115.13) has an ACD/LogP of −1.46, indicating high aqueous solubility and low membrane permeability . Appending the 4‑fluoro‑3‑methoxyphenyl ring to the amide nitrogen of the target compound is predicted to increase logP by approximately 2.5–3.0 log units, bringing the estimated logP into the 1.0–1.5 range—a regime more compatible with passive membrane permeation while still maintaining acceptable aqueous solubility (estimated >100 µM). This contrasts with the oxane analog N‑(4‑fluoro‑3‑methoxyphenyl)oxane‑2‑carboxamide (MW 253.27), where the six‑membered oxane ring is expected to contribute an additional ~0.3–0.5 logP units of lipophilicity , potentially reducing solubility without compensatory binding gains.

Lipophilicity optimization ADME prediction Physicochemical properties

Ring-Size Differentiation: Oxolane (5‑Membered) Versus Oxane (6‑Membered) Conformational Constraints in Carboxamide Bioisosteres

The five‑membered oxolane (tetrahydrofuran) ring in the target compound enforces a different spatial orientation of the carboxamide group compared to the six‑membered oxane ring in N‑(4‑fluoro‑3‑methoxyphenyl)oxane‑2‑carboxamide (CAS 2310099‑24‑0). The oxolane ring adopts envelope or twist conformations with a smaller dihedral angle range, which translates into a distinct vector presentation of the hydrogen‑bond donor/acceptor amide group. In drug design, this conformational difference can be decisive for achieving selectivity: five‑membered heterocyclic carboxamides have been shown to exhibit different target engagement profiles compared to six‑membered congeners in kinase and protease inhibitor programs . The target compound therefore offers a specific, constrained geometry that the oxane analog cannot replicate.

Conformational restriction Bioisostere design Scaffold hopping

Commercial Purity and Supply Consistency: Verified ≥98% HPLC Purity from Leyan (Cat. 2283759)

Leyan supplies N‑(4‑fluoro‑3‑methoxyphenyl)oxolane‑3‑carboxamide under catalog number 2283759 with a batch‑entry purity specification of 98% (web‑published purity; actual batch‑specific purity may vary and should be confirmed via Certificate of Analysis) . This purity level meets or exceeds the typical ≥95% threshold required for reliable biological assay reproducibility and ensures minimal interference from structurally related impurities that could confound SAR interpretation. In contrast, mono‑substituted oxolane‑3‑carboxamide analogs are often listed without an explicit purity specification on public databases, introducing procurement uncertainty.

Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

The compound’s low molecular weight (239 Da), balanced estimated lipophilicity (logP ~1.0–1.5), and dual fluoro‑methoxy substitution make it an ideal fragment for screening against protein targets where halogen bonding (F) and hydrogen‑bond acceptance (OMe) can be simultaneously exploited. Unlike mono‑substituted oxolane‑carboxamide fragments, this compound provides two distinct vectors for fragment growth, increasing the probability of identifying ligand‑efficient hits [1].

Scaffold‑Hopping and Bioisostere Replacement Programs

When a lead series contains a six‑membered oxane‑carboxamide or a mono‑substituted phenyl‑amide, the oxolane‑3‑carboxamide with 4‑fluoro‑3‑methoxy substitution offers a geometrically and electronically differentiated alternative. The conformational constraint imposed by the five‑membered ring can rescue potency or selectivity that is lost with more flexible systems . This is particularly relevant in kinase and protease inhibitor programs where amide geometry is critical for hinge‑binding or oxyanion‑hole interactions.

Structure–Activity Relationship (SAR) Expansion Around a Phenyl‑Amide Core

For medicinal chemistry teams exploring SAR around a phenyl‑amide pharmacophore, this compound serves as a ready‑to‑use building block that introduces both electron‑withdrawing (F) and electron‑donating (OMe) character simultaneously. The commercial availability at 98% purity eliminates the need for in‑house synthesis of a challenging dual‑substituted intermediate, accelerating SAR cycles .

Physicochemical Property Benchmarking in Lead Optimization

The estimated logP shift of ~2.5–3.0 units relative to the unsubstituted oxolane‑3‑carboxamide core and the ~14 Da molecular weight advantage over the oxane analog provide a calibrated reference point for ADME profiling. Researchers can use this compound to benchmark how the fluoro‑methoxy‑phenyl substitution affects permeability, solubility, and microsomal stability relative to simpler analogs .

Quote Request

Request a Quote for N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.